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A comparative analysis of experimental data reveals a complex relationship between the size

of poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their uptake by cells. This guide

synthesizes findings from multiple studies to provide researchers, scientists, and drug

development professionals with a clear overview of how particle size can be optimized for

enhanced cellular delivery.

The efficiency with which nanoparticles are internalized by cells is a critical factor in the

development of effective drug delivery systems. For PLGA, a biodegradable and biocompatible

polymer widely used in nanoparticle-based therapeutics, particle size is a key determinant of

cellular uptake.[1] While a universal rule does not apply to all cell types, a significant body of

evidence suggests that size plays a pivotal role in the mechanisms and extent of cellular

internalization.

Comparative Analysis of Cellular Uptake
Experimental data from various studies highlights the nuanced impact of PLGA particle size on

cellular uptake. The optimal size can vary depending on the specific cell line and the metric

used for comparison (e.g., number of particles vs. weight concentration).

A study comparing PLGA particles of 157.9 nm and 230.8 nm in Human Embryonic Kidney 293

(HEK293) cells found that the larger particles exhibited faster and higher intracellular transfer

when the same number of particles were applied to the cells.[2] Conversely, when the same

weight concentration was used, the smaller particles proved to be a more effective vehicle for

delivery.[2] After 24 hours of incubation with the same number of nanoparticles, 63.1% of cells
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became fluorescent with the larger 230.8 nm particles, compared to 34.9% with the smaller

157.9 nm particles.[2][3]

In another investigation using dendritic cells (DCs), larger PLGA nanoparticles (226 nm) were

taken up more readily than smaller ones (50 nm).[4] The fluorescence intensity within the DCs

was consistently higher for the larger nanoparticles over incubation periods of 1, 2, and 4

hours, indicating a preference for larger particles in this immune cell type.[4]

Research on laryngeal carcinoma cells, however, presented a more complex picture. In a

monoculture system, these cancer cells ingested 100 nm, 500 nm, and 1 µm PLGA particles

effectively.[5][6] However, in a co-culture system with macrophages, the uptake of the larger

500 nm and 1 µm particles by the cancer cells was significantly reduced due to the phagocytic

activity of the macrophages.[5][6][7] This underscores the importance of the biological

environment in determining nanoparticle fate.

The following table summarizes the quantitative data from these comparative studies:
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Particle Size(s)
Compared

Cell Type Key Findings Quantitative Data

157.9 nm vs. 230.8

nm
HEK293

Larger particles

showed higher uptake

when applied at the

same particle count.

Smaller particles were

more effective at the

same weight

concentration.[2]

At the same particle

count (1.25 x 10¹⁰

particles/ml) after 24h:

63.1% of cells were

fluorescent for 230.8

nm particles vs.

34.9% for 157.9 nm

particles.[2][3]

50 nm vs. 226 nm Dendritic Cells (DCs)

DCs showed a

preference for

uptaking the larger

nanoparticles.[4]

Higher mean

fluorescence intensity

was observed for 226

nm particles at 1, 2,

and 4 hours of

incubation.[4]

100 nm, 500 nm, 1

µm

Laryngeal Carcinoma

Cells (UM-SCC-17A)

& Macrophages

In monoculture, all

sizes were effectively

internalized by cancer

cells. In co-culture

with macrophages,

uptake of larger

particles by cancer

cells was significantly

reduced.[5][6]

Uptake index for

cancer cells in

monoculture vs. co-

culture: 100 nm (1.35

vs. 1.05), 500 nm

(1.50 vs. 0.59), 1 µm

(1.4 vs. 0.47).[5][6]

Experimental Workflow and Methodologies
The assessment of cellular uptake of PLGA nanoparticles typically involves a series of well-

defined experimental steps. The following diagram and protocol provide a representative

workflow for such a study.
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Nanoparticle Preparation & Characterization Cell Culture & Seeding

Uptake Experiment

Analysis

Synthesis of fluorescently-labeled PLGA nanoparticles of varying sizes

Characterization (Size, Zeta Potential, PDI)

Incubation of cells with nanoparticles at defined concentrations and time points

Cell line revival and culture

Seeding cells in multi-well plates

Washing cells to remove non-internalized particles

Cell harvesting (e.g., trypsinization)

Quantitative analysis (e.g., Flow Cytometry) Qualitative analysis (e.g., Fluorescence Microscopy)

Click to download full resolution via product page

Figure 1. Experimental workflow for comparing cellular uptake of different sized PLGA
nanoparticles.

Detailed Experimental Protocol: Cellular Uptake
Quantification via Flow Cytometry
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This protocol is a synthesized methodology based on common practices described in the cited

literature.[2][5][8]

1. Preparation of PLGA Nanoparticles:

Synthesize fluorescently-labeled (e.g., with DiI or Coumarin-6) PLGA nanoparticles of

different sizes using a method such as nanoprecipitation or emulsion solvent diffusion.[2][9]

Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using

dynamic light scattering (DLS).

2. Cell Culture and Seeding:

Culture the desired cell line (e.g., HEK293, Dendritic Cells) in appropriate media and

conditions (e.g., 37°C, 5% CO₂).[2][4]

Seed the cells in 6-well or 12-well plates at a density that allows for approximately 70-80%

confluency at the time of the experiment. For example, seed 7 x 10⁵ cells per 6 cm dish and

allow them to proliferate for 24 hours.[8]

3. Nanoparticle Incubation:

Prepare suspensions of the different-sized PLGA nanoparticles in cell culture medium at the

desired concentrations (e.g., based on particle number or weight concentration).[2]

Remove the old medium from the cells and add the nanoparticle suspensions.

Incubate the cells with the nanoparticles for various time points (e.g., 1, 2, 4, 24 hours) at

37°C.[2][4]

4. Cell Harvesting and Preparation for Analysis:

After incubation, aspirate the medium containing the nanoparticles.

Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any

nanoparticles that are not internalized.[8]

Detach the cells from the plate using a suitable dissociation reagent (e.g., trypsin-EDTA).[5]
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Neutralize the trypsin with complete cell culture medium and transfer the cell suspension to a

tube.

Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes at 4°C) and discard the

supernatant.[5]

Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., cold PBS).[5]

5. Flow Cytometry Analysis:

Analyze the cell suspension using a flow cytometer.

Use an appropriate laser and filter combination to detect the fluorescence from the labeled

nanoparticles.

Gate the cell population based on forward and side scatter to exclude debris.

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of

the positive population. This provides a measure of the extent of nanoparticle uptake.[2][5]

6. (Optional) Uptake Mechanism Investigation:

To investigate the pathways of internalization, pre-treat cells with various endocytosis

inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, indomethacin for

caveolae-mediated endocytosis) for 60 minutes before adding the nanoparticles.[2]

Compare the uptake in treated cells to untreated controls to determine the relative

contribution of each pathway.[2]

Conclusion
The cellular uptake of PLGA nanoparticles is a size-dependent phenomenon, but the optimal

size is context-specific, varying with cell type and experimental conditions. While smaller

nanoparticles may be advantageous in certain scenarios due to their greater number per unit

mass, larger particles can be more readily internalized by specific cell types like dendritic cells.

[2][4] These findings highlight the necessity for empirical optimization of nanoparticle size for

each specific drug delivery application. The provided protocols and workflow offer a
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foundational approach for researchers to systematically evaluate the impact of PLGA particle

size on cellular uptake in their own systems of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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